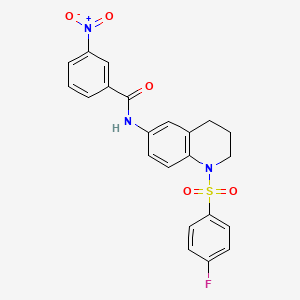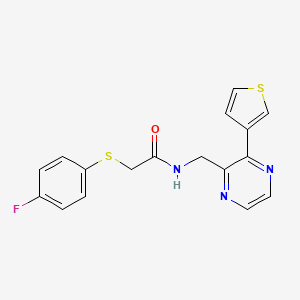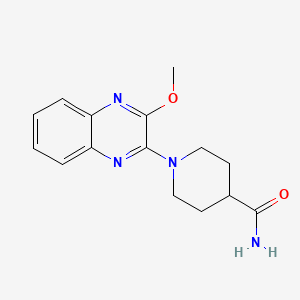
1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a quinoxaline ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both quinoxaline and piperidine moieties in its structure suggests a range of biological activities.
Preparation Methods
The synthesis of 1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline ring, which can be achieved by the condensation of o-phenylenediamine with a suitable diketone. The resulting quinoxaline derivative is then subjected to methoxylation to introduce the methoxy group at the 3-position.
Next, the piperidine ring is introduced through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a piperidine derivative under basic conditions. The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and automated systems to streamline the process.
Chemical Reactions Analysis
1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties, including analgesic and antipsychotic effects.
Carboxamide derivatives: These compounds are widely studied for their potential as therapeutic agents due to their ability to form stable complexes with biological targets.
The uniqueness of this compound lies in the combination of these three moieties, which may result in synergistic effects and enhanced biological activity.
Properties
IUPAC Name |
1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-15-14(17-11-4-2-3-5-12(11)18-15)19-8-6-10(7-9-19)13(16)20/h2-5,10H,6-9H2,1H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUWJSBPLSGXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2551236.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2551237.png)
![(2E)-2-{[(2-bromo-4,6-dimethylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551238.png)
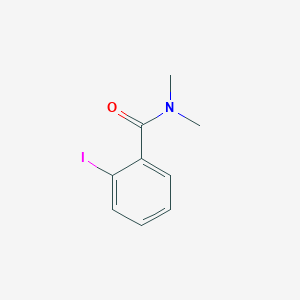
![N-(2H-1,3-benzodioxol-5-yl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2551244.png)
![6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2551245.png)
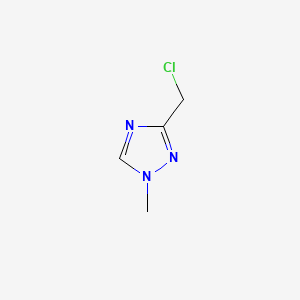
![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)
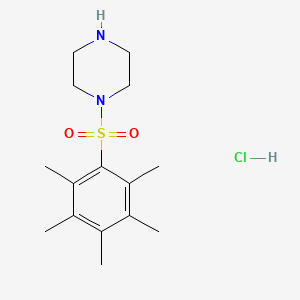
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2551252.png)
![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)

